molecular formula C18H11BrF3NO2 B5066339 5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide

5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide

Cat. No. B5066339
M. Wt: 410.2 g/mol
InChI Key: JFIAZKBGKLYTPI-UHFFFAOYSA-N
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Description

“5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide” is a complex organic compound. It contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), which is substituted with a bromine atom and an amide group. The amide group is further substituted with a phenyl ring, which carries a trifluoromethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar, and the amide group can participate in resonance with the naphthalene ring, potentially impacting the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromine atom, the amide group, and the trifluoromethoxy group. The bromine atom could potentially be replaced in a substitution reaction. The amide group could participate in various reactions, including hydrolysis. The trifluoromethoxy group is generally quite stable but could potentially undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom and the trifluoromethoxy group could increase the compound’s density and boiling point compared to naphthalene. The amide group could allow for hydrogen bonding, potentially influencing the compound’s solubility .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or pesticide, for example, the mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include risks associated with handling brominated compounds or fluorinated compounds .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

5-bromo-N-[4-(trifluoromethoxy)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF3NO2/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(24)23-11-7-9-12(10-8-11)25-18(20,21)22/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIAZKBGKLYTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[4-(trifluoromethoxy)phenyl]naphthalene-1-carboxamide

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